Home > Products > Screening Compounds P61571 > 4-[[3-(4-Methylphenyl)-3-oxo-1-(trifluoromethyl)propylidene]amino]benzenesulfonamide
4-[[3-(4-Methylphenyl)-3-oxo-1-(trifluoromethyl)propylidene]amino]benzenesulfonamide - 1061214-09-2

4-[[3-(4-Methylphenyl)-3-oxo-1-(trifluoromethyl)propylidene]amino]benzenesulfonamide

Catalog Number: EVT-1174134
CAS Number: 1061214-09-2
Molecular Formula: C17H15F3N2O3S
Molecular Weight: 384.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
The compound “4-[[3-(4-Methylphenyl)-3-oxo-1-(trifluoromethyl)propylidene]amino]benzenesulfonamide” has a molecular formula of C17H15F3N2O3S . It is also known by other names such as "Benzenesulfonamide, 4-[[3-(4-methylphenyl)-3-oxo-1-(trifluoromethyl)propylidene]amino]" . This compound is part of the Celecoxib API family .

Molecular Structure Analysis

The compound has a molecular weight of 384.4 g/mol . The InChI representation of the molecule is InChI=1S/C17H15F3N2O3S/c1-11-2-4-12(5-3-11)15(23)10-16(17(18,19)20)22-13-6-8-14(9-7-13)26(21,24)25/h2-9H,10H2,1H3,(H2,21,24,25) . The Canonical SMILES representation is CC1=CC=C(C=C1)C(=O)CC(=NC2=CC=C(C=C2)S(=O)(=O)N)C(F)(F)F .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 384.4 g/mol . It has a XLogP3-AA value of 3.3 . The compound has 1 hydrogen bond donor count and 8 hydrogen bond acceptor count . It also has a rotatable bond count of 5 .

Celecoxib

Compound Description: Celecoxib (2,3,5,6-tetradeuterio-4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide) is a nonsteroidal anti-inflammatory drug (NSAID) commonly used to treat pain and inflammation. It functions by inhibiting the COX-2 enzyme, which is involved in prostaglandin synthesis. [, ]

Relevance: Celecoxib shares a core structure with the target compound, 4-[[3-(4-Methylphenyl)-3-oxo-1-(trifluoromethyl)propylidene]amino]benzenesulfonamide. Both compounds feature a benzenesulfonamide moiety and a 4-methylphenyl substituent. The key difference lies in the central heterocyclic ring: celecoxib incorporates a pyrazole ring, while the target compound has a propylidene linker. The presence of these shared structural features suggests potential similarities in their biological activities or mechanisms of action. [, ]

3-(4-Methylsulfonylphenyl)-4-phenyl-2H-furan-5-one

Compound Description: This compound belongs to the coxib class of drugs, known for their anti-inflammatory properties through COX enzyme inhibition. Research demonstrates its effectiveness in reducing serum ceruloplasmin levels in a rat model of formalin-induced edema, indicating potent anti-inflammatory action. []

Relevance: Although structurally distinct from 4-[[3-(4-Methylphenyl)-3-oxo-1-(trifluoromethyl)propylidene]amino]benzenesulfonamide, 3-(4-Methylsulfonylphenyl)-4-phenyl-2H-furan-5-one is grouped in the same chemical class – coxibs. This shared classification suggests potential similarities in their biological targets and therapeutic applications, particularly in the context of inflammation. []

N-(Substituted aryl/alkylcarbamothioyl)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides

Compound Description: This series of celecoxib derivatives (represented as 1a-e in the source) was synthesized and evaluated for various pharmacological activities, including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties. []

Relevance: These derivatives share significant structural similarities with both celecoxib and the target compound. They retain the core benzenesulfonamide and 4-methylphenylpyrazole moieties found in celecoxib. The variation lies in the N-substitution on the benzenesulfonamide group, with different aryl/alkylcarbamothioyl groups. These modifications aim to explore the structure-activity relationship and identify compounds with improved pharmacological profiles compared to celecoxib. []

N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides

Compound Description: This series represents another set of celecoxib derivatives (designated as 2a-e in the source), designed and synthesized to explore their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. []

Relevance: Similar to the previous series, these compounds maintain the core structure of celecoxib and the target compound, featuring the benzenesulfonamide and 4-methylphenylpyrazole units. The key distinction lies in the incorporation of a 1,3-thiazolidin-2-ylidene ring system connected to the benzenesulfonamide nitrogen. These structural modifications aim to enhance the desired pharmacological activities while potentially mitigating side effects associated with celecoxib. []

Source and Classification

This compound is cataloged under CAS Number 1061214-09-2 and has a molecular formula of C17H15F3N2O3SC_{17}H_{15}F_{3}N_{2}O_{3}S with a molecular weight of approximately 384.37 g/mol . It falls within the category of sulfonamide compounds, which are known for their diverse biological activities, including antimicrobial and anti-inflammatory properties.

Synthesis Analysis

The synthesis of 4-[[3-(4-Methylphenyl)-3-oxo-1-(trifluoromethyl)propylidene]amino]benzenesulfonamide typically involves several steps:

  1. Formation of Sulfonyl Chlorides: The synthesis often starts with the preparation of sulfonyl chlorides from benzenesulfonic acid derivatives.
  2. Amine Coupling: The sulfonyl chloride is then reacted with an amine to form the corresponding sulfonamide. In this case, the amine component is derived from 3-(4-methylphenyl)-3-oxo-1-(trifluoromethyl)propane.
  3. Recrystallization: The final product may require purification through recrystallization to achieve the desired purity level, typically around 95% .

The conditions for these reactions can vary but generally include solvent choices such as dichloromethane or dimethylformamide, and temperatures ranging from room temperature to reflux conditions depending on the reactivity of the starting materials.

Molecular Structure Analysis

The molecular structure of 4-[[3-(4-Methylphenyl)-3-oxo-1-(trifluoromethyl)propylidene]amino]benzenesulfonamide can be represented using various notations:

  • SMILES Notation: Cc1ccc(cc1)C(=O)CC(=Nc2ccc(cc2)S(=O)(=O)N)C(F)(F)F
  • InChI: InChI=1S/C17H15F3N2O3S/c1-11-2-4-12(5-3-11)15(23)10-16(17(18,19)20)22-13-6-8-14(9-7-13)26(21,24)25/h2-9H,10H2,1H3,(H2,21,24,25) .

Structural Features

The compound features:

  • A trifluoromethyl group, which enhances lipophilicity and biological activity.
  • A sulfonamide moiety, known for its ability to inhibit certain enzymes and receptors.

The presence of both electron-withdrawing (trifluoromethyl) and electron-donating (methylphenyl) groups suggests potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of 4-[[3-(4-Methylphenyl)-3-oxo-1-(trifluoromethyl)propylidene]amino]benzenesulfonamide primarily involves:

  1. Nucleophilic Substitution Reactions: The sulfonamide group can participate in nucleophilic attacks by bases or nucleophiles.
  2. Hydrolysis: Under acidic or basic conditions, the sulfonamide bond may hydrolyze, releasing the amine component.
  3. Formation of Derivatives: This compound can serve as a precursor for synthesizing other biologically active compounds through further functionalization .
Mechanism of Action

The mechanism of action for 4-[[3-(4-Methylphenyl)-3-oxo-1-(trifluoromethyl)propylidene]amino]benzenesulfonamide is not fully elucidated but is believed to involve:

  1. Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation and pain pathways.
  2. Interference with Cellular Signaling: By modifying protein interactions through sulfonamide binding sites, this compound may alter cellular responses to stimuli.

Experimental data suggest that such compounds can exhibit anti-inflammatory effects by modulating prostaglandin synthesis .

Physical and Chemical Properties Analysis

Key Properties

PropertyValue
Molecular Weight384.37 g/mol
AppearanceTypically crystalline
SolubilitySoluble in organic solvents
Melting PointNot specified
Storage Conditions+4°C

The compound is stable under standard laboratory conditions but should be stored at low temperatures to prevent degradation .

Applications

The applications of 4-[[3-(4-Methylphenyl)-3-oxo-1-(trifluoromethyl)propylidene]amino]benzenesulfonamide are diverse:

  1. Pharmaceutical Research: As a potential lead compound in developing anti-inflammatory drugs or analgesics.
  2. Biochemical Studies: Used in studies investigating enzyme inhibition and related metabolic pathways.
  3. Synthetic Chemistry: Serves as a building block for synthesizing more complex organic molecules relevant in medicinal chemistry.

Research continues into optimizing its properties for enhanced efficacy and reduced side effects in therapeutic contexts .

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Systematic Naming Conventions

The systematic naming of this compound follows IUPAC guidelines for polyfunctional organic molecules, prioritizing principal functional groups and parent hydrides. The approved IUPAC name is 4-[[1,1,1-trifluoro-4-(4-methylphenyl)-4-oxobutan-2-ylidene]amino]benzenesulfonamide. This name reflects several key structural features:

  • The "4-oxobutane" backbone indicates a four-carbon chain with a ketone at position 4.
  • The "1,1,1-trifluoro" prefix specifies the trifluoromethyl (–CF₃) group attached to carbon 1.
  • "4-(4-methylphenyl)" denotes the para-methyl-substituted aryl ketone attached to carbon 4.
  • "Butan-2-ylidene" describes the imine group (=N–) at carbon 2, forming a Schiff base linkage.
  • "4-...amino]benzenesulfonamide" identifies the para-substituted sulfonamide aromatic ring connected via the imine nitrogen [1] [3] [6].

Alternative chemical names include 4-[(Z)-1,1,1-trifluoro-4-(4-methylphenyl)-4-oxobutan-2-ylideneamino]benzenesulfonamide (stereochemical descriptor) and Celecoxib Diketo Schiff's Base II Impurity (pharmacological context) [3] [8].

Molecular Formula and Weight

The compound has the molecular formula C₁₇H₁₅F₃N₂O₃S, confirmed through high-resolution mass spectrometry with an exact mass of 384.0755 Da and a monoisotopic molecular weight of 384.3728 g/mol [1] [3] [6]. The molecular weight distribution is as follows:

Table 1: Atomic Composition and Mass Contribution

ElementCountMass Contribution (g/mol)
Carbon (C)17204.23
Hydrogen (H)1515.12
Fluorine (F)357.00
Nitrogen (N)228.02
Oxygen (O)348.00
Sulfur (S)132.06
Total-384.37

The trifluoromethyl group contributes significantly (19.8%) to the total mass, influencing physicochemical properties such as lipophilicity [6] [10].

Spectroscopic Characterization

Spectroscopic data provide insights into functional groups and conformational dynamics:

  • Nuclear Magnetic Resonance (NMR):
  • ¹H NMR: Aromatic protons appear as doublets (δ 7.8–7.9 ppm, ortho-coupled) for the sulfonamide phenyl ring and methyl-substituted phenyl ring. The methyl group resonates as a singlet at δ 2.4 ppm. Methylene protons adjacent to the ketone and trifluoromethyl groups exhibit complex coupling patterns at δ 3.6–3.8 ppm [10].
  • ¹³C NMR: Characteristic signals include the ketone carbonyl (δ 193.5 ppm), trifluoromethyl carbon (δ 125.5 ppm, q, J = 280 Hz), and aromatic carbons (δ 120–150 ppm). The imine carbon appears at δ 165.2 ppm [6].

  • Infrared Spectroscopy (IR):Strong absorptions at ~1680 cm⁻¹ (C=O ketone stretch), ~1590 cm⁻¹ (C=N imine stretch), ~1340 and ~1150 cm⁻¹ (asymmetric/symmetric SO₂ stretching), and ~1100 cm⁻¹ (C–F vibrations) [3] [10].

  • Mass Spectrometry:Electron ionization (EI-MS) shows a molecular ion peak at m/z 384.0 [M]⁺, with key fragments at m/z 198 (sulfonamide phenyl ring + imine), 119 (4-methylbenzoyl fragment), and 69 (CF₃ loss) [1].

Table 2: Characteristic Spectral Assignments

TechniqueKey SignalsStructural Assignment
¹H NMRδ 2.4 ppm (s, 3H)–CH₃ (p-tolyl)
δ 3.7 ppm (m, 2H)–CH₂–C(O)Ar
δ 7.8–8.0 ppm (d, 4H)Aromatic H (sulfonamide ring)
IR1680 cm⁻¹Ketone C=O
1590 cm⁻¹C=N imine
MS384.0 [M]⁺Molecular ion

Crystallographic Analysis

While single-crystal X-ray diffraction data are not publicly available, solid-state properties have been experimentally determined:

  • Melting Point: 178–179°C, indicating moderate thermal stability [3].
  • Density: Predicted at 1.36 ± 0.1 g/cm³, suggesting close molecular packing [3] [8].
  • Crystal Habits: The compound is isolated as a yellow crystalline solid, implying extended conjugation between the imine and carbonyl groups [3] [6].

The sulfonamide group (–SO₂NH₂) facilitates hydrogen bonding, likely forming dimeric or chain motifs in the lattice. The trifluoromethyl group enhances hydrophobic interactions, influencing solubility and crystallinity [10].

Comparative Analysis with Structural Analogues

This compound serves as a synthetic intermediate or degradation product of the COX-2 inhibitor Celecoxib. Key structural comparisons include:

  • Celecoxib Core Structure: Celecoxib (4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide) contains a pyrazole ring linking the sulfonamide and 4-methylphenyl groups. In contrast, 4-[[3-(4-methylphenyl)-3-oxo-1-(trifluoromethyl)propylidene]amino]benzenesulfonamide features an open-chain enol-imine system (–N=CH–CH₂–C(O)–) instead of the pyrazole, resulting from incomplete cyclization or hydrolysis [3] [8] [10].

  • Functional Group Equivalents: Both structures share:

  • A para-sulfonamide-substituted benzene ring.
  • A 4-methylphenyl group.– A trifluoromethyl group.However, the pyrazole nitrogen atoms in Celecoxib are replaced by an imine nitrogen and ketone oxygen in the analogue [4].

  • Chemical Reactivity: The enol-imine system exhibits keto-enol tautomerism, whereas Celecoxib’s pyrazole is tautomerically fixed. The open-chain structure is more susceptible to hydrolysis and oxidation, explaining its role as a process impurity [3] [8].

Table 3: Structural Comparison with Celecoxib

Feature4-[[3-(4-Methylphenyl)-3-oxo-1-(trifluoromethyl)propylidene]amino]benzenesulfonamideCelecoxib
Linking GroupOpen-chain enol-iminePyrazole ring
Key Functional GroupsKetone, imine, –SO₂NH₂, –CF₃Pyrazole, –SO₂NH₂, –CF₃
TautomerismKeto-enol equilibriumFixed
Role in PharmaceuticalsSynthesis impurity/degradantActive drug

The structural differences significantly alter physicochemical behavior, with the open-chain analogue showing higher polarity (log P ~1.5–2.0) than Celecoxib (log P ~3.5) [3] [6] [10].

Properties

CAS Number

1061214-09-2

Product Name

4-[[3-(4-Methylphenyl)-3-oxo-1-(trifluoromethyl)propylidene]amino]benzenesulfonamide

IUPAC Name

4-[[1,1,1-trifluoro-4-(4-methylphenyl)-4-oxobutan-2-ylidene]amino]benzenesulfonamide

Molecular Formula

C17H15F3N2O3S

Molecular Weight

384.4 g/mol

InChI

InChI=1S/C17H15F3N2O3S/c1-11-2-4-12(5-3-11)15(23)10-16(17(18,19)20)22-13-6-8-14(9-7-13)26(21,24)25/h2-9H,10H2,1H3,(H2,21,24,25)

InChI Key

UZXBSHCYSOVOFX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)CC(=NC2=CC=C(C=C2)S(=O)(=O)N)C(F)(F)F

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC(=NC2=CC=C(C=C2)S(=O)(=O)N)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.